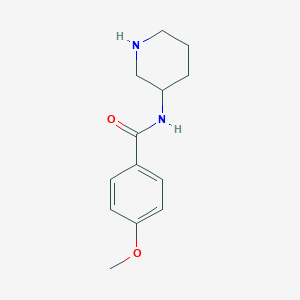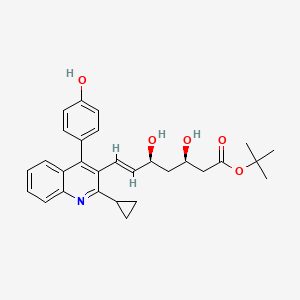
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions. The key steps may include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: This step might involve a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the hydroxyphenyl group: This can be done via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline.
Formation of the heptenoate chain: This step may involve aldol condensation followed by reduction and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the heptenoate chain can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated heptanoate ester.
Substitution: Nitro or halogenated derivatives of the hydroxyphenyl group.
Aplicaciones Científicas De Investigación
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinoline derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.
Industry: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, affecting gene expression, while the hydroxyphenyl group could participate in hydrogen bonding with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Cyclopropyl-containing compounds: Molecules like cyclopropylamine, which is used in medicinal chemistry.
Hydroxyphenyl derivatives: Compounds like hydroxytyrosol, which is found in olive oil and has antioxidant properties.
Uniqueness
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is unique due to its combination of a quinoline core, a cyclopropyl group, and a hydroxyphenyl moiety, which together confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C29H33NO5 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H33NO5/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(31)13-11-18)23-6-4-5-7-25(23)30-28(24)19-8-9-19/h4-7,10-15,19,21-22,31-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 |
Clave InChI |
LFJLJLBHMKOXGJ-UQECUQMJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


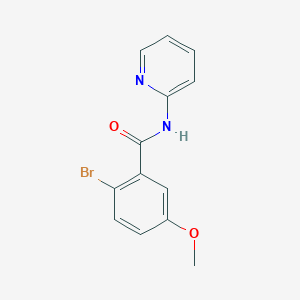
![Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)
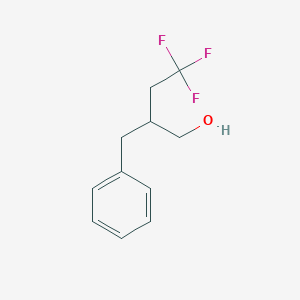
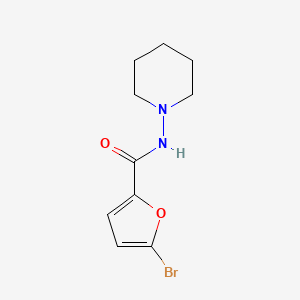
![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
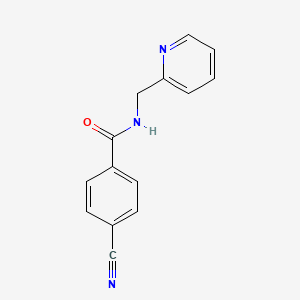
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)
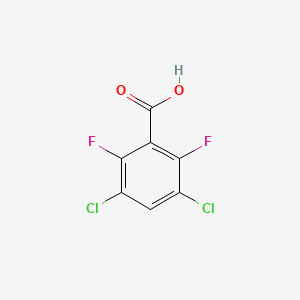
![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)
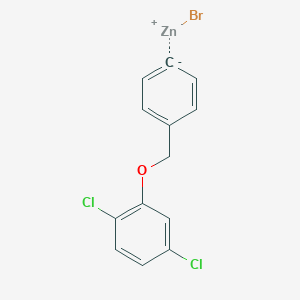


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
